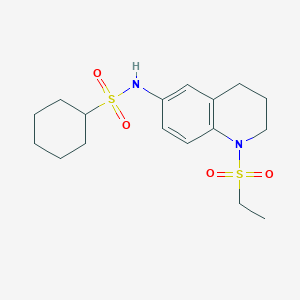

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Novel Catalytic Applications

Catalysis in Synthesis of Polyhydroquinoline Derivatives : A study by Goli-Jolodar et al. introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst exhibited excellent yield and reusability, highlighting its efficiency in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Aza-heterocycles

Preparation of Aza-heterocycles : Padwa et al. detailed a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides as a method to prepare aza-heterocycles. This methodology provides a versatile approach to generating complex heterocyclic structures, useful in medicinal chemistry and drug development (Padwa, Heidelbaugh, Kuethe, McClure, & Wang, 2002).

Potency and Selectivity in Biochemical Inhibition

Inhibitors of Phenylethanolamine N-methyltransferase : Grunewald, Romero, and Criscione synthesized and evaluated N-substituted aminosulfonyl-tetrahydroisoquinolines for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency and selectivity. Compounds demonstrated significant potency and selectivity, suggesting potential therapeutic applications in conditions influenced by PNMT activity (Grunewald, Romero, & Criscione, 2005).

Anticancer Potential

Oxidative Stress-Inducing Anticancer Agents : Madácsi et al. synthesized a library of piperidine ring-fused aromatic sulfonamides, inducing oxidative stress and cytotoxic effects in various cancer cell lines. This study opens avenues for the development of new anticancer agents targeting oxidative stress pathways (Madácsi, Kanizsai, Fehér, Gyuris, Ózsvári, Erdélyi, Wölfling, & Puskás, 2013).

Synthetic Methodologies

Cascade Synthesis of Dihydroquinolin-2(1H)-ones : Zhu et al. established a cascade three-component halosulfonylation of 1,7-enynes for the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones. This process highlights the compound's role in facilitating complex synthetic pathways leading to functionalized heterocycles (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities . Sulfonamides primarily target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting the aforementioned enzymes . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This inhibition disrupts the normal functioning of these enzymes, leading to the therapeutic effects of the drug .

Pharmacokinetics

They are also known to be excreted by the kidneys . These properties contribute to the drug’s bioavailability and its ability to reach its target sites in the body .

Result of Action

The inhibition of the target enzymes leads to a range of effects at the molecular and cellular levels. For instance, the disruption of folic acid synthesis in bacteria can lead to their death, providing the drug’s antibacterial effects . Similarly, the reduction in intraocular pressure can alleviate the symptoms of glaucoma .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. Furthermore, when used in large doses, sulfonamides may cause strong allergic reactions . Therefore, the dosage and administration of these drugs need to be carefully managed to maximize their efficacy and minimize potential side effects .

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h10-11,13,16,18H,2-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQVWVFRIZITOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid](/img/structure/B2926857.png)

![2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2926859.png)

![3-(4-bromophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2926860.png)

![2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B2926862.png)

![5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2926864.png)